1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

Catalog No.
S15872354
CAS No.
M.F
C13H16BrNO2
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-ca...

Product Name

1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

IUPAC Name

1-[2-amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C13H16BrNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17)

InChI Key

DAWNDYMWQQSFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=C(C=C2)Br)C(=O)O

1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring that is substituted with an amino group and a carboxylic acid group. Additionally, it features a bromophenyl group, making it a subject of interest in various chemical and biological studies due to its unique structural attributes. The molecular formula of this compound is C13H16BrNO2C_{13}H_{16}BrNO_2, and it has a molecular weight of approximately 298.18 g/mol .

  • Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
  • Substitution: Nucleophilic substitution can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom .

The specific conditions and reagents used in these reactions can significantly influence the resulting products.

1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid exhibits notable biological activity. It interacts with various molecular targets, including enzymes and receptors, modulating their activity. The amino and bromophenyl groups are crucial for binding interactions, while the cyclobutane ring contributes to the compound's stability and specificity in these interactions. This compound has potential applications in enzyme inhibition studies and receptor binding assays .

The synthesis of 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through various methods:

  • Suzuki–Miyaura Coupling Reaction: A common method for forming carbon-carbon bonds, which allows for the introduction of the bromophenyl group onto the cyclobutane framework.
  • Reductive Amination: Involves the reaction of 1-amino-1-cyclobutanecarboxylic acid with 4-bromophenylacetaldehyde under reductive conditions, typically using sodium cyanoborohydride as a reducing agent in an organic solvent like methanol or ethanol.

Industrial production may utilize these methods on a larger scale, optimizing them for yield and purity.

This compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Useful in studies related to enzyme-substrate interactions and protein-ligand binding due to its structural properties.
  • Industry: May be applied in producing specialty chemicals and materials with specific properties .

The interaction studies involving 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid focus on its binding mechanisms with biological targets. The presence of functional groups allows for hydrogen bonding and ionic interactions with proteins, influencing their activity. Furthermore, π-π interactions facilitated by the phenyl ring enhance the stability of these bindings, potentially leading to significant physiological effects .

Several compounds share structural similarities with 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acidC14H19NO2C_{14}H_{19}NO_2Contains a methyl substituent instead of bromine
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acidC13H16BrNO2C_{13}H_{16}BrNO_2Bromine located at the meta position
1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acidC13H16BrNO2C_{13}H_{16}BrNO_2Bromine located at the ortho position

These compounds differ primarily in their substituents on the phenyl ring, which can significantly affect their chemical reactivity and biological activity. The presence of bromine versus methyl groups alters their interaction profiles with biological targets, highlighting the importance of precise structural variations in medicinal chemistry and drug design .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.03644 g/mol

Monoisotopic Mass

297.03644 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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